1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione
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Overview
Description
1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione is an organic compound with the molecular formula C21H30O4. It is known for its unique structure, which includes a hydroxy and methoxy substituted phenyl ring attached to a tetradecene chain with two keto groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione can be synthesized through various methods. One common approach involves the reaction of phenolic compounds with ketones. For instance, the reaction between a hydroxy-methoxy substituted phenol and a tetradecene ketone under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one:
1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione:
1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione: A compound with two phenyl rings and a heptene chain[][6].
Uniqueness
1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione is unique due to its specific alkyl chain length and the presence of both hydroxy and methoxy groups on the phenyl ring. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications[6][6].
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTTCAEQPSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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